
2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the chemical formula C10H13ClO3. It is a white solid with a characteristic chlorobenzene taste and is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons . This compound is widely used in chemical synthesis and serves as a precursor for various biologically active substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol can be synthesized through the reaction of 2-chloro-3,4-dimethoxyacetophenone with ammonia or ethylamine. The process involves the following steps:
Reaction with Ammonia or Ethylamine: 2-chloro-3,4-dimethoxyacetophenone is reacted with ammonia or ethylamine.
Hydrogenation or Hydroboration Reduction: The intermediate product is then subjected to hydrogenation or hydroboration reduction to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are strictly adhered to due to the toxic nature of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Serves as an intermediate in the preparation of biologically active substances.
Medicine: Utilized in the synthesis of drugs, particularly those targeting Hodgkin’s Lymphoma.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, which then exert their effects through different biochemical pathways. For instance, in the synthesis of anti-Hodgkin’s Lymphoma drugs, the compound undergoes metabolic transformations to produce active metabolites that target cancer cells .
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but lacks the chlorine atom.
3,4-Dimethoxybenzeneethanol: Another similar compound with slight structural variations.
2-Chloro-3,4-dimethoxyphenethylamine: Shares the same core structure but with an amine group instead of a hydroxyl group
Uniqueness: 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C10H13ClO3 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4,12H,5-6H2,1-2H3 |
InChI Key |
XTUXPEXEEQYWLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCO)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.